molecular formula C18H20N2O4S B2921346 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide CAS No. 922026-28-6

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide

Cat. No. B2921346
M. Wt: 360.43
InChI Key: JXXFBTKMIFOLRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide” is a chemical compound with potential applications in various scientific research domains1. Its unique structure and properties make it suitable for studying drug development, organic synthesis, and medicinal chemistry1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide”. However, it’s worth noting that compounds of this nature are often synthesized in the lab for research purposes2.



Molecular Structure Analysis

The molecular structure of a compound plays a crucial role in its reactivity and properties. However, specific details about the molecular structure of “N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide” are not available in the search results.



Chemical Reactions Analysis

The chemical reactions involving “N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide” are not explicitly mentioned in the search results. However, it’s known that this compound has potential applications in drug development, organic synthesis, and medicinal chemistry1.



Physical And Chemical Properties Analysis

Unfortunately, the search results do not provide specific information on the physical and chemical properties of “N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide”.


Scientific Research Applications

Fluorescent Zinc Sensors

The synthesis and spectroscopic study of derivatives related to Zinquin ester, a specific fluorophore for Zn(II), involve compounds like N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide. These compounds exhibit a shift in their ultraviolet/visible spectra upon the addition of Zn(II) to the solution, indicating their potential as fluorescent zinc sensors. The 4-methoxy compound forms a significantly more fluorescent complex than Zinquin ester, suggesting its superiority in fluorescent signaling upon binding with zinc ions (Kimber et al., 2003).

Antimicrobial Activity

Novel 4-{[(8-hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide derivatives and their oxinates have been synthesized and tested for antimicrobial activity. These compounds, including structures similar to N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide, showed significantly higher antimicrobial activity compared to the parent 8-hydroxyquinoline and sulfonamide, indicating their potential use in developing new antimicrobial agents (Vanparia et al., 2010).

Antihypertensive and Diuretic Properties

Derivatives of quinazoline, closely related to tetrahydroquinoline compounds, have been synthesized and evaluated for their diuretic and antihypertensive activities. These studies suggest that compounds with structures similar to N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide may have potential applications in treating hypertension and as diuretic agents, highlighting the diverse therapeutic potential of tetrahydroquinoline derivatives (Rahman et al., 2014).

C-H Bond Activation and Catalysis

Research into Rh(III)-catalyzed oxidative olefination using directed C-H bond activation has introduced methods that utilize derivatives of methoxybenzenesulfonamide for the selective formation of valuable products. This catalytic process, involving compounds structurally related to N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide, demonstrates the utility of such compounds in synthetic chemistry and the development of new catalytic methods (Rakshit et al., 2011).

Safety And Hazards

The safety and hazards associated with “N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide” are not explicitly mentioned in the search results. However, it’s important to note that this compound is not intended for human or veterinary use and is for research use only2.


Future Directions

The future directions for “N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide” are not specified in the search results. However, given its potential applications in drug development, organic synthesis, and medicinal chemistry1, it’s likely that future research will continue to explore these areas.


properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-3-20-17-10-5-14(12-13(17)4-11-18(20)21)19-25(22,23)16-8-6-15(24-2)7-9-16/h5-10,12,19H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXFBTKMIFOLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide

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